Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWBGJXFMLNCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CN=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617967 | |
| Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155087-15-3 | |
| Record name | Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Chloro-α-Cyanocinnamonitrile
A foundational approach involves the one-pot reaction of β-chloro-α-cyanocinnamonitrile (1) with potassium thiocyanate and alkanols to form 2-alkoxy-6-phenyl-5-cyano-1,4-dihydro-4-pyrimidinethiones (2) . These intermediates undergo S-alkylation followed by cyclization to yield thieno[2,3-d]pyrimidine derivatives. For the target compound, subsequent hydrolysis and esterification introduce the carboxylate group at position 6.
Reaction Conditions :
Thiophene-Pyrimidine Annulation
An alternative route starts with methyl 4-aminothiophene-3-carboxylate , which is condensed with chloroformamidine hydrochloride to form the pyrimidine ring. This method directly incorporates the ester group at position 6 and the amino group at position 4 in a single step.
Key Steps :
-
Formation of the pyrimidine ring : Reacting the thiophene derivative with chloroformamidine under basic conditions (e.g., K₂CO₃).
-
Selective amination : Ammonolysis or catalytic amination introduces the 4-amino group.
Functional Group Transformations
Oxidation and Reduction Strategies
The nitro group at position 4 can be reduced to an amine using sodium borohydride (NaBH₄) or hydrogen gas (H₂) over palladium catalysts. Conversely, oxidation of thioether intermediates with m-chloroperbenzoic acid (mCPBA) forms sulfones, which are hydrolyzed to carboxylates.
Example Protocol :
Esterification and Hydrolysis
The carboxylate group at position 6 is introduced via esterification of a carboxylic acid intermediate using methanol and H₂SO₄. Alternatively, transesterification of methyl esters with higher alcohols (e.g., ethyl) under acidic conditions adjusts solubility.
Catalytic Amination and Optimization
Direct Amination of Alkoxymethylpyrimidines
A patent-derived method involves reacting 5-alkoxymethylpyrimidines with ammonia (NH₃) in the presence of Al₂O₃ catalysts at 210–300°C to replace alkoxy groups with amines. While originally developed for vitamin B₁ precursors, this approach is adaptable to thieno[2,3-d]pyrimidines.
Optimization Insights :
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity, while high-boiling solvents (e.g., decalin) facilitate high-temperature amination. Trials show that reactions at >200°C favor ring closure over decomposition.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance heat transfer and reduce reaction times. For example, cyclocondensation steps achieve 95% conversion in 10 minutes under flow conditions vs. 2 hours in batch.
Purification Techniques
-
Crystallization : Ethanol/water mixtures (3:1) yield >99% purity.
-
Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) resolve regioisomers.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Cyclocondensation Reactions
The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-amino-3-cyano-thiophene derivatives with nitriles under acidic conditions . For example:
- Reagents : 2-Amino-3-cyano-4-methylthiophene-5-carboxylate reacts with aryl nitriles (e.g., benzyl cyanide, 4-nitrobenzyl cyanide) in HCl-saturated ethanol .
- Conditions : Reactions proceed at reflux temperatures (70–100°C) for 12–24 hours.
- Products : Substituted 4-amino-thieno[2,3-d]pyrimidines with yields ranging from 27% to 40% .
Table 1: Cyclocondensation Products
| Substituent (R) | Yield (%) | Melting Point (°C) | Source |
|---|---|---|---|
| Benzyl | 27 | 159–161 | |
| 4-Nitrobenzyl | 27 | 215–216 | |
| 3,4,5-Trimethoxyphenyl | 40 | 191–193 | |
| 3-Trifluoromethylphenyl | 28 | 285–286 |
Substitution Reactions
The amino group at position 4 and the ester moiety at position 6 participate in nucleophilic substitution:
- Amino Group Reactivity :
- Ester Group Reactivity :
Example Reaction Pathway :
Oxidation and Reduction
- Oxidation :
- Reduction :
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency:
- Reagents : DMF-DMA (N,N-dimethylformamide dimethyl acetal) facilitates cyclization .
- Conditions : 70°C, 200 W, 10 minutes .
- Advantages : Reduced reaction time (1 hour vs. 24 hours conventionally) and improved yields .
Structural and Mechanistic Insights
- Tautomerism : The 4-amino group exists predominantly in the amino tautomeric form, stabilized by intramolecular hydrogen bonding .
- Conformational Rigidity : Aryl-substituted derivatives exhibit planar geometries, enhancing receptor binding in biological systems .
Key Reaction Mechanisms
Scientific Research Applications
Anticancer Activity
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate and its derivatives have shown promising anticancer properties through various studies. Research indicates that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, which are models for breast cancer.
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against these cancer cell lines. The compound's effectiveness was measured using assays like the MTT assay, which assesses cell viability post-treatment. For instance, derivatives displayed IC50 values indicating their potency in reducing cell viability in a dose-dependent manner .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects involves modulation of ATP-binding cassette transporters, which are implicated in multidrug resistance in cancer therapy. Specifically, certain derivatives have been identified as effective modulators of P-glycoprotein (P-gp), enhancing the accumulation of chemotherapeutic agents within cancer cells .
Antimicrobial Properties
The thieno[2,3-d]pyrimidine scaffold has also been investigated for its antimicrobial activity. Studies have reported that this compound exhibits significant inhibitory effects against various bacterial strains.
- In Vitro Testing : Antimicrobial assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Potential
Research has indicated that thieno[2,3-d]pyrimidines may possess anti-inflammatory properties. Compounds derived from this compound have shown the ability to modulate inflammatory pathways.
- Cytokine Inhibition : Some derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases or conditions where cytokine modulation is beneficial .
Synthesis and Structural Modifications
The synthesis of this compound involves cyclocondensation reactions and structural optimization to enhance its biological activity.
- Synthetic Routes : Various synthetic methodologies have been employed to develop new derivatives with improved pharmacological profiles. For instance, modifications at different positions on the thieno[2,3-d]pyrimidine core have been explored to optimize their anticancer and antimicrobial activities .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in different applications:
Mechanism of Action
The mechanism of action of Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets receptor tyrosine kinases, such as Tie2, which play a crucial role in angiogenesis and tumor growth.
Pathways Involved: By inhibiting these kinases, the compound can disrupt signaling pathways that promote cell proliferation and survival, leading to its antiproliferative and anticancer effects.
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Observations :
- Amino vs.
- Ferrocene Derivatives: The ferrocenylamino group in 2 introduces redox-active properties, which may be exploited in anticancer therapies .
Ester Group Modifications
Key Observations :
Physicochemical Properties
- Melting Points: Derivatives like ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) exhibit higher melting points (170–172°C) compared to unsubstituted analogs, likely due to enhanced crystallinity from aromatic stacking .
- Solubility : Sulfonamide-substituted analogs (e.g., 58 ) show improved aqueous solubility due to the polar sulfonyl group .
Biological Activity
Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate is a compound with notable biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine scaffold, which is known for its diverse biological properties. The compound's structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Targeting Receptors
The primary mechanism of action for this compound involves the inhibition of key receptors involved in angiogenesis:
- Vascular Endothelial Growth Factor (VEGF) Receptor
- Platelet-Derived Growth Factor (PDGF) Receptor
By binding to these receptors, the compound disrupts signaling pathways that promote the formation of new blood vessels, a critical process in tumor growth and metastasis .
Biochemical Pathways
The inhibition of VEGF/KDR and PDGF receptors leads to a cascade of effects that impair angiogenesis. This action is crucial in cancer therapy as it can starve tumors of necessary nutrients and oxygen .
Anticancer Properties
This compound has demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HeLa | 1.1 | Highly potent |
| L1210 | 2.8 | Highly potent |
| CEM | 2.3 | Highly potent |
| MDA-MB-231 | 27.6 | Moderate |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth through mechanisms similar to those observed in its anticancer activity .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Antiproliferative Studies : A comprehensive evaluation indicated that this compound significantly inhibits the proliferation of cancer cells across multiple lines with IC50 values ranging from low nanomolar to micromolar concentrations .
- Selectivity Towards Cancer Cells : In vitro studies demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while having minimal effects on normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .
- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on modifying the thieno[2,3-d]pyrimidine scaffold to enhance biological activity. Variations in substituents have been correlated with changes in potency against specific cancer types .
Q & A
Q. What are the critical considerations for solvent/base selection in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
